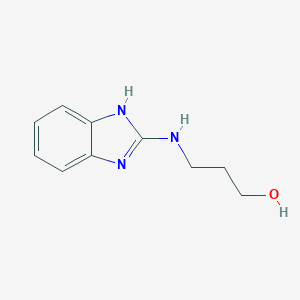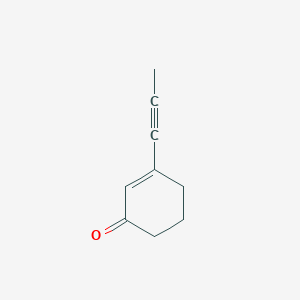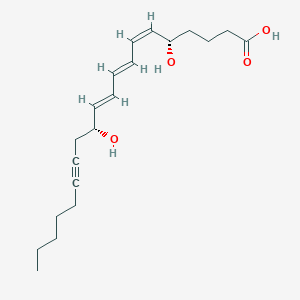
5-Cloro-2-nitroanilina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-2-nitroaniline involves multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation processes. A notable synthesis approach yielded N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene with a total yield of 75%, showcasing the method's convenience and feasibility (Liu Deng-cai, 2008).
Molecular Structure Analysis
Spectral investigations including FTIR, FT-Raman, UV, NMR, and quantum chemical calculations have been conducted on compounds similar to 5-Chloro-2-nitroaniline to understand their structural, spectroscopic, and electronic properties. These studies provide insights into the molecule's vibrational analysis, electronic transitions, and molecular electrostatic potential (MESP), highlighting its potential as a nonlinear optical material (R. Meenakshi, 2017).
Chemical Reactions and Properties
Research on 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates its utility as a multireactive building block for heterocyclic oriented synthesis. This capability facilitates the preparation of various nitrogenous heterocycles, underlining the compound's versatility in synthesizing diverse chemical structures (Soňa Křupková et al., 2013).
Physical Properties Analysis
The solubility of 2-Chloro-5-nitroaniline in various solvents increases with temperature, with solubility order in different solvents providing critical data for its processing and application in chemical syntheses. The solubility data have been accurately modeled using equations and thermodynamic models to predict its behavior in different solvent systems (R. Xu & Jian Wang, 2019).
Chemical Properties Analysis
Kinetic studies of reactions involving chloro-nitropyridines have shed light on the nucleophilic substitution mechanisms, offering insights into the reactivity and stability of the nitro group in positions influenced by chloro substituents. These findings are crucial for understanding the chemical behavior and potential reactivity pathways of 5-Chloro-2-nitroaniline and its derivatives (Ezzat A. Hamed, 1997).
Aplicaciones Científicas De Investigación
Desarrollo de Terapéuticos contra el Cáncer
5-Cloro-2-nitroanilina ha sido fundamental en el desarrollo de terapéuticos contra el cáncer. Se utiliza para atacar las microARN oncogénicas, que son reguladores cruciales de la expresión genética y se han visto implicadas en varios tipos de cáncer. Al inhibir la proliferación celular, muestra promesa en la creación de nuevos tratamientos contra el cáncer .
Inhibidores del VIH-1
Este compuesto también ha encontrado aplicaciones en la síntesis de potentes inhibidores de la replicación del VIH-1. Su papel en la investigación médica es significativo, ofreciendo avances potenciales en los tratamientos para el VIH-1 .
Síntesis de Análogos de Sorafenib
En la investigación farmacéutica, this compound sirve como un bloque de construcción clave para sintetizar análogos de sorafenib. Estos análogos han mostrado actividad citotóxica contra las líneas celulares cancerosas HeLa y MCF-7, marcando su importancia en el desarrollo de nuevos agentes anticancerígenos .
Materiales Ópticos No Lineales
El compuesto se ha investigado por su potencial como material óptico no lineal. Esta aplicación es particularmente relevante para su uso en dispositivos electroópticos, donde las propiedades del material pueden aprovecharse para un mejor rendimiento .
Intermedio de Síntesis Química
Debido a sus fuertes grupos atractores de electrones, this compound es altamente reactiva en varias reacciones químicas. Esto la convierte en un intermedio valioso en la síntesis de productos farmacéuticos y tintes .
Estudios de Impacto Ambiental
Si bien no es una aplicación directa en la investigación, comprender el impacto ambiental de this compound es crucial. Su toxicidad para los humanos y la vida acuática exige estudios para garantizar prácticas seguras de manejo y eliminación .
Mecanismo De Acción
Target of Action
5-Chloro-2-nitroaniline has shown promise in medical research, particularly in the development of cancer therapeutics . The primary targets of this compound are oncogenic microRNAs (miRNAs) . MiRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression and have been implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the oncogenic miRNAs, and inhibits cell proliferation . This interaction results in changes at the molecular level that can lead to the suppression of cancer cell growth .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of sorafenib analogues . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .
Result of Action
5-Chloro-2-nitroaniline demonstrates cytotoxic activity against HeLa and MCF-7 cancer cell lines . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-nitroaniline can be influenced by various environmental factors. For instance, the compound is sensitive to light and heat , which means that its storage and handling conditions could potentially affect its activity. Furthermore, the compound is highly toxic and poses significant risks to human health and the environment , which necessitates careful handling and disposal practices.
Safety and Hazards
5-Chloro-2-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment . The compound is fatal if swallowed, inhaled or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2-nitroaniline is notable for its strong electron-withdrawing groups, namely the chlorine and nitro substituents . These electron-withdrawing groups enhance its reactivity in various chemical reactions, making it a useful intermediate in pharmaceutical and dye synthesis . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
In the context of cancer research, 5-Chloro-2-nitroaniline has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, 5-Chloro-2-nitroaniline has been utilized in the synthesis of potent inhibitors of HIV-1 replication .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . The acylation of 3-chloroaniline with formic acid in organic solvents yields an intermediate product, which is then nitrified using nitric acid and acetic anhydride to introduce the nitro group . Subsequent hydrolysis with sodium hydroxide converts the nitro group to an amino group, resulting in the desired compound .
Temporal Effects in Laboratory Settings
5-Chloro-2-nitroaniline is sensitive to light and heat . Prolonged exposure to light or elevated temperatures can result in degradation or decomposition of the compound, leading to changes in its properties . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.
Propiedades
IUPAC Name |
5-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXYZBQDNFULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167604 | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1635-61-6 | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656XJM4CON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
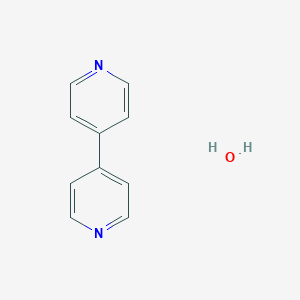
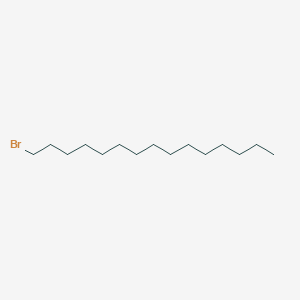
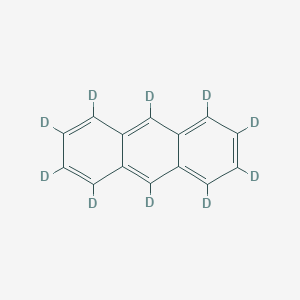
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

